molecular formula C14H13Cl B8621939 2-Chloro-4'-ethyl-1,1'-biphenyl CAS No. 58609-44-2

2-Chloro-4'-ethyl-1,1'-biphenyl

Cat. No. B8621939
M. Wt: 216.70 g/mol
InChI Key: XMUPAYYXUAMWIR-UHFFFAOYSA-N
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Patent
US03975542

Procedure details

The procedure of Example 1 was repeated, except that the 1-ethynyl-4-(2-fluorophenyl)benzene was replaced with 23.1 g of 4'-(2-chlorophenyl)acetophenone, the amount of benzene was increased to 150 ml, the amount of catalyst was increased to 3 g, the amount of sulfuric acid was increased to 2 ml, and the reduction was allowed to proceed for 13 hours. Evaporation of the benzene left a residue which was vacuum distilled to give 14 g of 1-ethyl-4-(2-chlorophenyl)benzene, bp 110°-112°/0.4 mm. The following elemental analysis was obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CC(C2C=CC=CC=2F)=CC=1)#C.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH3:30])=[CH:25][CH:24]=1.S(=O)(=O)(O)O>C1C=CC=CC=1>[CH2:29]([C:26]1[CH:27]=[CH:28][C:23]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[Cl:16])=[CH:24][CH:25]=1)[CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C1=C(C=CC=C1)F
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the amount of catalyst was increased to 3 g
CUSTOM
Type
CUSTOM
Details
Evaporation of the benzene
WAIT
Type
WAIT
Details
left a residue which
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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